trans-4-Octyl-alpha-chloro-4'-ethoxystilbene
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Overview
Description
trans-4-Octyl-alpha-chloro-4’-ethoxystilbene: is a chemical compound with the molecular formula C24H31ClO and a molecular weight of 370.96 g/mol . It is known for its white crystalline solid form and has a melting point of 32°C and a boiling point of 486.71°C . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Octyl-alpha-chloro-4’-ethoxystilbene typically involves the reaction of 4-octylbenzaldehyde with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene . The resulting product is then purified through recrystallization.
Industrial Production Methods: Industrial production of trans-4-Octyl-alpha-chloro-4’-ethoxystilbene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Octyl-alpha-chloro-4’-ethoxystilbene can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted stilbenes with different functional groups.
Scientific Research Applications
Chemistry: trans-4-Octyl-alpha-chloro-4’-ethoxystilbene is used as a precursor in the synthesis of various organic compounds. It is also employed in studying reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to investigate the interactions between small molecules and biological macromolecules. It serves as a model compound in studying enzyme-substrate interactions .
Medicine: Its structural features make it a candidate for drug design and discovery .
Industry: In the industrial sector, trans-4-Octyl-alpha-chloro-4’-ethoxystilbene is used in the production of specialty chemicals and materials. It is also utilized in the development of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of trans-4-Octyl-alpha-chloro-4’-ethoxystilbene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It can also interact with cellular receptors, triggering specific signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- trans-4-Octyl-alpha-chloro-4’-ethoxystilbene
- trans-4-Octyl-alpha-chloro-4’-methoxystilbene
- trans-4-Octyl-alpha-chloro-4’-butoxystilbene
Comparison: trans-4-Octyl-alpha-chloro-4’-ethoxystilbene is unique due to its ethoxy group, which imparts specific chemical properties and reactivity. Compared to its analogs with different alkoxy groups, it exhibits distinct solubility, melting point, and reactivity patterns . These differences make it suitable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
33468-15-4 |
---|---|
Molecular Formula |
C24H31ClO |
Molecular Weight |
371.0 g/mol |
IUPAC Name |
1-[1-chloro-2-(4-ethoxyphenyl)ethenyl]-4-octylbenzene |
InChI |
InChI=1S/C24H31ClO/c1-3-5-6-7-8-9-10-20-11-15-22(16-12-20)24(25)19-21-13-17-23(18-14-21)26-4-2/h11-19H,3-10H2,1-2H3 |
InChI Key |
GSDUCZGRMDRJKE-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)OCC)/Cl |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)OCC)Cl |
Origin of Product |
United States |
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